A Technical Guide to the Structural Elucidation of (2-(3-Fluoropropoxy)phenyl)boronic acid
A Technical Guide to the Structural Elucidation of (2-(3-Fluoropropoxy)phenyl)boronic acid
Introduction: The Significance of (2-(3-Fluoropropoxy)phenyl)boronic acid in Modern Drug Discovery
(2-(3-Fluoropropoxy)phenyl)boronic acid is a bespoke chemical entity with significant potential in the landscape of pharmaceutical development. Its structural architecture, combining a phenylboronic acid moiety with a fluorinated alkoxy side chain, presents a unique confluence of properties. The boronic acid group is a versatile functional handle, renowned for its role in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern medicinal chemistry for the construction of complex molecular frameworks. Furthermore, the presence of the fluorine atom in the propoxy chain can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.
The precise and unambiguous determination of the structure of (2-(3-Fluoropropoxy)phenyl)boronic acid is therefore not merely a matter of routine characterization; it is a critical prerequisite for its successful application in any research and development endeavor. A comprehensive structural elucidation provides the absolute confirmation of its chemical identity, ensures purity, and offers insights into its conformational preferences and potential intermolecular interactions. This guide provides an in-depth, multi-technique approach to the definitive structural characterization of this important building block, grounded in the principles of scientific integrity and field-proven expertise.
The Challenge of Boronic Acids: Dehydration and Structural Equilibria
A key consideration in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium between the monomeric boronic acid and the trimeric boroxine is a dynamic process influenced by factors such as concentration, solvent, and temperature. This phenomenon can complicate spectral interpretation, as the sample may exist as a mixture of species in solution. It is therefore imperative to employ analytical techniques that can either account for or control this equilibrium to obtain a clear and accurate structural picture of the monomeric acid, which is typically the reactive species of interest in synthesis.
A Multi-Modal Analytical Workflow for Unambiguous Structure Determination
A robust structural elucidation strategy for (2-(3-Fluoropropoxy)phenyl)boronic acid relies on the synergistic application of several complementary analytical techniques. No single method provides a complete picture; instead, the convergence of data from multiple orthogonal techniques builds a self-validating and irrefutable structural assignment.
Figure 1: A comprehensive workflow for the structural elucidation of (2-(3-Fluoropropoxy)phenyl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful and informative technique for the structural elucidation of organic molecules in solution. A suite of NMR experiments is essential to fully characterize (2-(3-Fluoropropoxy)phenyl)boronic acid.
1H NMR: Mapping the Proton Environment
Principle & Causality: 1H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings, while spin-spin coupling patterns reveal neighboring protons.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d6 is often advantageous for boronic acids as the acidic B(OH)2 protons are typically observable as a broad singlet. In contrast, these protons may exchange with residual water in other solvents, leading to their disappearance from the spectrum.
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Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. Standard acquisition parameters should be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).
Predicted 1H NMR Data and Interpretation for (2-(3-Fluoropropoxy)phenyl)boronic acid:
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Correlations |
| Aromatic Protons | 6.9 - 7.8 | Multiplets | 4H | Protons on the phenyl ring. |
| -OCH2- | ~4.2 | Triplet | 2H | Coupled to the adjacent CH2 group. |
| -CH2- (middle) | ~2.1 | Multiplet | 2H | Coupled to both -OCH2- and -CH2F groups. |
| -CH2F | ~4.6 | Triplet of Triplets | 2H | Coupled to the adjacent CH2 group and the fluorine atom. |
| B(OH)2 | 7.5 - 8.5 (in DMSO-d6) | Broad Singlet | 2H | Acidic protons of the boronic acid group. |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Figure 2: Predicted 1H NMR assignments for (2-(3-Fluoropropoxy)phenyl)boronic acid.
13C NMR: Probing the Carbon Skeleton
Principle & Causality: 13C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is indicative of its hybridization and the nature of its attached atoms.
Experimental Protocol:
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Sample Preparation: The same sample prepared for 1H NMR can be used.
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Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum. Due to the low natural abundance and sensitivity of the 13C nucleus, a larger number of scans is required compared to 1H NMR.
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Data Processing: Similar to 1H NMR, the FID is processed with Fourier transformation, phasing, and baseline correction.
Predicted 13C NMR Data and Interpretation:
| Assignment | Predicted Chemical Shift (ppm) | Key Features |
| Aromatic Carbons | 115 - 160 | Six distinct signals are expected for the phenyl ring. |
| C-B | ~130 (often broad or unobserved) | The carbon directly attached to boron can be difficult to observe due to quadrupolar relaxation of the boron nucleus. |
| C-O | ~158 | The aromatic carbon attached to the propoxy group. |
| -OCH2- | ~68 | |
| -CH2- (middle) | ~30 | |
| -CH2F | ~82 (doublet due to C-F coupling) | The C-F coupling constant (1JCF) is typically large (~160-250 Hz). |
19F NMR: A Sensitive Probe for Fluorine
Principle & Causality: 19F NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of the molecule. The chemical shift is highly sensitive to the electronic environment of the fluorine atom.
Experimental Protocol:
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Sample Preparation: The same sample can be used.
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Data Acquisition: 19F NMR spectra are acquired with proton decoupling.
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Data Processing: Standard processing techniques are applied.
Predicted 19F NMR Data and Interpretation:
A single signal is expected for the -CH2F group, which will appear as a triplet due to coupling with the adjacent two protons. The chemical shift will be characteristic of a primary alkyl fluoride. 19F NMR is an excellent tool for confirming the presence and environment of the fluorine atom in the molecule.[1]
11B NMR: Directly Observing the Boron Center
Principle & Causality: 11B NMR spectroscopy directly probes the boron nucleus, providing valuable information about its coordination state and electronic environment. The chemical shift of 11B is highly indicative of its hybridization state.
Experimental Protocol:
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Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.6-0.7 mL of solvent) is often beneficial due to the lower sensitivity of 11B NMR. The use of quartz NMR tubes is recommended to avoid broad background signals from borosilicate glass tubes.
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Data Acquisition: Acquire a proton-decoupled 11B NMR spectrum.
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Data Processing: Standard processing is employed.
Predicted 11B NMR Data and Interpretation:
For the monomeric (2-(3-Fluoropropoxy)phenyl)boronic acid, the boron atom is sp2-hybridized and is expected to show a broad signal in the range of δ 28-33 ppm . The presence of the trimeric boroxine would result in a second, slightly downfield signal. The observation of a single, relatively sharp signal in this region is a strong indicator of the presence of the desired monomeric boronic acid.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Principle & Causality: Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight and, through fragmentation analysis, can provide structural information.
Experimental Protocol:
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Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.
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Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids, often forming adducts with solvent or salts.
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Analysis: High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and elemental composition.
Expected Mass Spectrometry Data and Interpretation:
The calculated exact mass of (2-(3-Fluoropropoxy)phenyl)boronic acid (C9H12BFO3) is 198.0864. In positive ion mode ESI-MS, the protonated molecule [M+H]+ at m/z 199.0942 would be expected. In negative ion mode, the deprotonated molecule [M-H]- at m/z 197.0786 may be observed. Fragmentation patterns in MS/MS experiments would likely involve the loss of water from the boronic acid moiety and cleavage of the propoxy side chain. Common fragments for phenylboronic acids include BO- and BO2-.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
Principle & Causality: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The presence of characteristic absorption bands confirms the presence of specific functional groups.
Experimental Protocol:
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Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.
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Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm-1.
Expected FT-IR Data and Interpretation:
| Wavenumber (cm-1) | Vibrational Mode | Significance |
| 3200 - 3600 (broad) | O-H stretch | Confirms the presence of the hydroxyl groups of the boronic acid. |
| ~1600, ~1470 | C=C stretch | Aromatic ring vibrations. |
| 1310 - 1380 | B-O stretch | Characteristic vibration of the boronic acid group. |
| 1020 - 1100 | C-O stretch | Ether linkage of the propoxy group. |
| 1000 - 1100 | C-F stretch | Confirms the presence of the carbon-fluorine bond. |
Single Crystal X-ray Diffraction: The Definitive Solid-State Structure
Principle & Causality: When a single crystal of a compound is irradiated with X-rays, the electrons in the atoms diffract the X-rays in a specific pattern. Mathematical analysis of this diffraction pattern allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous structural information, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol:
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.
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Data Collection: A suitable crystal is mounted on a diffractometer, and the diffraction data is collected.
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Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure.
Expected Insights from X-ray Crystallography:
An X-ray crystal structure would provide the definitive confirmation of the connectivity of (2-(3-Fluoropropoxy)phenyl)boronic acid. It would also reveal details about the solid-state packing, including intermolecular hydrogen bonding involving the boronic acid hydroxyl groups, which often form dimeric structures.
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of (2-(3-Fluoropropoxy)phenyl)boronic acid is a multi-faceted process that requires the intelligent application of a suite of analytical techniques. While NMR spectroscopy provides the foundational framework of the molecular structure in solution, mass spectrometry confirms the molecular formula, and FT-IR spectroscopy verifies the presence of key functional groups. For absolute proof of structure in the solid state, single crystal X-ray diffraction is the gold standard. By integrating the data from these complementary methods, researchers can achieve a high level of confidence in the structure and purity of this valuable synthetic building block, thereby ensuring the reliability and reproducibility of their subsequent scientific investigations.
References
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Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. Available at: [Link]
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Ferreira, R. C., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4051. Available at: [Link]
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Redshaw, C., et al. (2018). Supplementary Material for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. The Royal Society of Chemistry. Available at: [Link]
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PubChem. 2-Fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]
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Ferreira, R. C., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4051. Available at: [Link]
